molecular formula C13H28O2 B12545622 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane CAS No. 146091-17-0

3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane

Cat. No.: B12545622
CAS No.: 146091-17-0
M. Wt: 216.36 g/mol
InChI Key: LXFAROPRTHIYPI-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is an organic compound with the molecular formula C12H26O2. It is a derivative of hexane, characterized by the presence of methoxymethyl groups and trimethyl substitutions. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,4,4-trimethylhexane with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of compounds with new functional groups replacing the methoxymethyl groups.

Scientific Research Applications

3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(methoxymethyl)-2,4-dimethylheptane
  • 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
  • 3,3-Bis(methoxymethyl)heptane

Uniqueness

3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

146091-17-0

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

3,3-bis(methoxymethyl)-2,4,4-trimethylhexane

InChI

InChI=1S/C13H28O2/c1-8-12(4,5)13(9-14-6,10-15-7)11(2)3/h11H,8-10H2,1-7H3

InChI Key

LXFAROPRTHIYPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(COC)(COC)C(C)C

Origin of Product

United States

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